molecular formula C19H21N3O2 B2805162 1-(2-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 922940-34-9

1-(2-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Katalognummer: B2805162
CAS-Nummer: 922940-34-9
Molekulargewicht: 323.396
InChI-Schlüssel: AWPPJLRSCPXYJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a urea derivative featuring a 2-ethoxyphenyl group and a 1-ethylindole moiety. The ethoxy group at the phenyl ring’s ortho position introduces steric and electronic effects that may influence solubility, metabolic stability, and receptor interactions.

Eigenschaften

IUPAC Name

1-(2-ethoxyphenyl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-22-13-16(14-9-5-7-11-17(14)22)21-19(23)20-15-10-6-8-12-18(15)24-4-2/h5-13H,3-4H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPPJLRSCPXYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(2-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21N3O2C_{19}H_{21}N_{3}O_{2} with a molecular weight of 323.4 g/mol. Its structure features an indole moiety linked to a urea group, with an ethoxy substituent on the phenyl ring, which may enhance its solubility and biological interactions compared to similar compounds .

Anticancer Properties

Research indicates that 1-(2-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea exhibits significant anticancer activity. It is believed to interact with various molecular targets, including kinases involved in cancer progression. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines, suggesting its potential as a lead compound for new cancer therapies .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)<10Inhibition of kinase signaling pathways
MCF7 (Breast)<15Induction of apoptosis
HepG2 (Liver)<20Cell cycle arrest

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It may inhibit specific inflammatory pathways by targeting key enzymes involved in the inflammatory response. This dual action makes it a candidate for further development in treating inflammatory diseases .

Table 2: Summary of Anti-inflammatory Activity

Target EnzymeIC50 (µM)Effect
COX-2<5Inhibition of prostaglandin synthesis
TNF-alpha<10Reduction in cytokine release

Synthesis and Mechanism

The synthesis of 1-(2-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction between 2-ethoxyaniline and isocyanates or carbamoyl chlorides under reflux conditions using solvents such as dichloromethane or tetrahydrofuran. This method allows for efficient conversion while minimizing by-products .

Case Studies

Recent studies have explored the therapeutic potential of this compound through various experimental models:

  • In Vivo Tumor Models : Administration of 1-(2-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea in xenograft models showed significant tumor size reduction compared to controls.
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased edema and lower levels of inflammatory markers, supporting its role as an anti-inflammatory agent .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C19H21N3O2
  • Molecular Weight : 323.38 g/mol
  • CAS Number : 922940-34-9

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of urea have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). The results indicated significant anti-proliferative effects, suggesting that modifications to the indole and urea moieties could enhance efficacy against cancer cells .

Antimalarial Activity

Another area of interest is the compound's antimalarial properties. Research has shown that certain urea derivatives exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. The incorporation of specific substituents in the urea structure has been linked to improved selectivity and reduced cytotoxicity towards mammalian cells, making these compounds promising candidates for further development .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a series of urea derivatives were tested against HL60 and HCT116 cell lines. The findings demonstrated that certain modifications led to IC50 values as low as 0.86 μM, indicating strong anti-proliferative effects. The study concluded that these compounds could serve as a foundation for developing new anticancer therapies .

Case Study 2: Antimalarial Efficacy

Another research effort focused on evaluating the antimalarial efficacy of various substituted ureas. The study reported that some derivatives showed IC50 values below 0.5 μM against P. falciparum, with selectivity indices indicating minimal toxicity to human cells. This highlights the potential for these compounds in treating malaria while minimizing side effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs are urea derivatives with indole and aryl substituents. Below is a comparative analysis:

Compound Core Structure Substituents Key Features Reference
1-(2-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea Urea-linked indole-aryl - 2-Ethoxyphenyl
- 1-Ethylindole
Ethoxy group enhances lipophilicity; ethylindole may improve metabolic stability. N/A
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea () Urea-linked indole-aryl - 2-Methylphenyl
- Indol-3-ylethyl
Methyl group increases steric hindrance; may reduce solubility vs. ethoxy.
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea () Urea-linked indole-aryl - 2-Methoxyphenyl
- Indol-3-ylethyl
Methoxy group improves electron density; comparable H-bonding to ethoxy.
(E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one () Chalcone (propenone) - 4-Bromophenyl
- Ethylindole
Bromine enhances electrophilicity; chalcone core offers π-π stacking potential.
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-3-[2-(2-hydroxyethyl)phenyl]urea () Urea-linked aryl-aryl - Trifluoromethoxy
- Hydroxyethyl
Trifluoromethoxy group is electron-withdrawing; hydroxyethyl improves solubility.
3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea () Urea-linked benzimidazole - 2-Nitrophenyl
- Benzimidazole
Nitro group increases reactivity; benzimidazole may enhance DNA intercalation.

Key Findings:

Substituent Effects :

  • Ethoxy vs. Methoxy/Methyl : The ethoxy group in the target compound balances lipophilicity and hydrogen-bonding capacity better than methyl (less polar) or methoxy (similar polarity but smaller steric profile) .
  • Indole vs. Benzimidazole : Indole derivatives (e.g., target compound) prioritize π-π interactions with hydrophobic protein pockets, while benzimidazole-based ureas () may engage in stronger dipole interactions due to nitro groups .

Biological Implications: Chalcone analogs () exhibit anticancer activity via propenone-mediated alkylation or ROS generation, whereas urea derivatives likely act as enzyme inhibitors (e.g., kinase or protease) through H-bonding . The trifluoromethoxy group in enhances metabolic stability compared to ethoxy, but its synthesis is more complex .

Synthetic Accessibility :

  • Urea derivatives (target compound, –4) are typically synthesized via carbodiimide-mediated coupling, while chalcones () require Claisen-Schmidt condensation. The latter often yields higher crystallinity, aiding structural validation (e.g., via SHELX programs, as in ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.